2-(4-Aminobenzoyl)oxypropyl-(4-methylpentan-2-yl)azanium chloride

Description

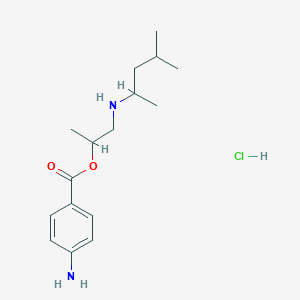

2-(4-Aminobenzoyl)oxypropyl-(4-methylpentan-2-yl)azanium chloride is a quaternary ammonium salt characterized by a branched alkyl chain (4-methylpentan-2-yl) and a functionalized aromatic ester moiety (4-aminobenzoyloxypropyl). The chloride counterion stabilizes the positively charged azanium center. The 4-aminobenzoyl group may confer UV-absorbing properties or enable conjugation in drug delivery systems .

Properties

CAS No. |

69781-45-9 |

|---|---|

Molecular Formula |

C16H27ClN2O2 |

Molecular Weight |

314.8 g/mol |

IUPAC Name |

1-(4-methylpentan-2-ylamino)propan-2-yl 4-aminobenzoate;hydrochloride |

InChI |

InChI=1S/C16H26N2O2.ClH/c1-11(2)9-12(3)18-10-13(4)20-16(19)14-5-7-15(17)8-6-14;/h5-8,11-13,18H,9-10,17H2,1-4H3;1H |

InChI Key |

JKQNYJSVJHFBHY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C)NCC(C)OC(=O)C1=CC=C(C=C1)N.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route Overview

The synthesis generally involves three main stages:

- Formation of the 4-aminobenzoyl intermediate via reaction of 4-aminobenzoic acid derivatives.

- Formation of the oxypropyl intermediate by reaction with propylene oxide.

- Coupling with 4-methylpentan-2-ylamine to form the azanium chloride salt.

This process is typically catalyzed and controlled to optimize yield and purity.

Detailed Stepwise Preparation

Formation of the Oxypropyl Intermediate

- The reaction of 4-aminobenzoic acid with propylene oxide forms an intermediate ester containing the oxypropyl group.

- This intermediate is then reacted with 4-methylpentan-2-ylamine in the presence of a suitable catalyst to yield the target azanium chloride salt.

Reaction Conditions and Catalysts

- Organic solvents such as benzene or dimethylformamide (DMF) mixed with water (20-50%) are used to optimize solubility and reaction rates.

- Acid binding agents like pyridine or triethylamine neutralize acids formed during condensation.

- Phase-transfer catalysts (e.g., palmityl trimethyl ammonium chloride) facilitate ammonolysis.

- Reduction steps typically use iron powder or other mild reducing agents to selectively reduce nitro groups to amines without affecting other functional groups.

Analysis of Preparation Methods

Advantages

- The multi-step synthesis allows for high purity (>98%) and good yields (~90% or higher).

- Use of mild reducing agents preserves sensitive functional groups.

- Phase-transfer catalysis improves reaction efficiency in ammonolysis.

Challenges

- Multi-step process requires careful control of reaction conditions to avoid side reactions.

- Use of organic solvents like benzene necessitates proper handling and disposal.

- Some intermediates require purification steps to ensure high final product quality.

Summary Table of Key Preparation Data

| Parameter | Details |

|---|---|

| Starting materials | 4-aminobenzoic acid, propylene oxide, 4-methylpentan-2-ylamine, p-nitrobenzoyl chloride |

| Key reagents/catalysts | Phase-transfer catalyst, pyridine/triethylamine, iron powder |

| Solvents | Benzene, DMF-water mixtures, ethanol-water |

| Reaction temperatures | 50-60 °C (ammonolysis, condensation), room temp to 0 °C (reductions) |

| Typical yields | 90-94% for condensation step, overall high yield |

| Purity | >98% (by liquid chromatography) |

| Main reaction types | Ammonolysis, reduction, condensation, esterification |

Chemical Reactions Analysis

2-(4-Aminobenzoyl)oxypropyl-(4-methylpentan-2-yl)azanium chloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-(4-Aminobenzoyl)oxypropyl-(4-methylpentan-2-yl)azanium chloride serves as a versatile reagent in organic synthesis. Its structure allows it to act as a building block for more complex molecules. The compound can undergo various chemical reactions, including:

- Oxidation: Can be oxidized using agents such as potassium permanganate.

- Reduction: Reduction reactions can be performed with sodium borohydride.

- Substitution: Nucleophilic substitution reactions are possible, where the chloride ion can be replaced by other nucleophiles.

These reactions highlight its utility in synthetic organic chemistry for developing new compounds with desired properties .

Biological Applications

Research into the biological activities of this compound has revealed promising results, particularly in the following areas:

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits significant antimicrobial properties. Its efficacy has been evaluated against various bacterial strains, showing potential as an antibacterial agent. The presence of the aminobenzoyl group is believed to enhance its interaction with microbial targets .

Anticancer Properties

The compound has been investigated for its anticancer potential, particularly against human cancer cell lines. Studies have indicated that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific interactions at the molecular level are still under exploration, but initial findings are promising .

Medical Research

Mechanism of Action

The mechanism of action of 2-(4-Aminobenzoyl)oxypropyl-(4-methylpentan-2-yl)azanium chloride involves its interaction with specific molecular targets. The aminobenzoyl group can interact with enzymes or receptors, leading to changes in their activity. The propyl-azanium chloride moiety may facilitate the compound’s solubility and transport within biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quaternary Ammonium Salts with Aromatic Substituents

Example: 2-(3,4-Dimethoxyphenyl)ethylazanium Chloride Dihydrate

- Molecular Formula : C₂₄H₃₅N₂O₅⁺·Cl⁻·2H₂O (Mr = 503.02)

- Crystal Structure: Monoclinic (space group P2₁/c), with unit cell parameters a = 21.977 Å, b = 12.2295 Å, c = 10.2217 Å, β = 93.490°, and Z = 4 .

- Key Features :

- Two 3,4-dimethoxyphenyl groups enhance π-π stacking and hydrogen bonding.

- The carbamoyl linker increases hydrophilicity.

- Chloride ions form hydrogen bonds with water molecules in the crystal lattice.

Comparison with Target Compound :

- Structural Differences: The target compound lacks methoxy groups and carbamoyl linkers but incorporates a 4-aminobenzoyl ester, which may improve solubility in polar solvents compared to the dimethoxyphenyl analog.

- Crystallinity : The absence of hydrated water in the target compound (vs. the dihydrate in the example) could reduce hygroscopicity and improve thermal stability.

Perfluorinated Azanium Salts

Example: Trimethyl-[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonylamino)propyl]azanium Sulfate

Comparison with Target Compound :

- Fluorination : The target compound lacks fluorine atoms, making it less inert but more biodegradable.

Data Table: Key Parameters of Compared Compounds

Research Findings and Implications

- Crystallographic Insights : The dihydrate structure in demonstrates how water molecules stabilize ionic lattices, a feature absent in the target compound. This may influence its solubility and shelf life.

- Functional Group Impact: The 4-aminobenzoyl group in the target compound could enable pH-sensitive behavior, unlike the methoxy groups in , which favor hydrophobic interactions.

- Environmental Profile : Unlike perfluorinated analogs , the target compound’s lack of fluorine reduces bioaccumulation risks but may compromise chemical resistance.

Biological Activity

2-(4-Aminobenzoyl)oxypropyl-(4-methylpentan-2-yl)azanium chloride, with the molecular formula C16H27ClN2O2 and CAS number 69781-45-9, is a synthetic compound that has garnered interest for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H27ClN2O2

- Molecular Weight : 314.85 g/mol

- IUPAC Name : 1-(4-methylpentan-2-ylamino)propan-2-yl 4-aminobenzoate; hydrochloride

- Canonical SMILES : CC(C)CC(C)NCC(C)OC(=O)C1=CC=C(C=C1)N.Cl

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. The presence of the aminobenzoyl group allows for potential binding to enzymes or receptors, influencing their activity. Additionally, the azanium chloride moiety enhances solubility and transport across cell membranes, facilitating its biological effects.

Biological Activity Overview

Research indicates that this compound exhibits several significant biological activities:

Antimicrobial Activity

Studies have shown that derivatives of compounds similar to this compound possess antimicrobial properties. For instance, compounds derived from aminobenzoyl groups have demonstrated efficacy against various bacterial strains, including those resistant to conventional antibiotics. The minimum inhibitory concentrations (MICs) for these derivatives were evaluated against standard bacterial strains, indicating promising antimicrobial potential .

Anticancer Properties

The compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro assays have shown that certain structural analogs can induce cytotoxicity in cancer cell lines while exhibiting minimal toxicity in normal cells .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of synthesized aminobenzoyl derivatives against four bacterial reference strains. The results indicated that certain derivatives exhibited significant antibiofilm activity alongside antimicrobial effects, suggesting their potential as therapeutic agents in treating biofilm-associated infections .

Anticancer Activity Assessment

Another study focused on the anticancer activity of related compounds, revealing that specific structural modifications enhanced their potency against human cancer cell lines. Compounds with similar functional groups showed IC50 values in the low micromolar range, indicating strong anticancer activity .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C16H27ClN2O2 |

| Molecular Weight | 314.85 g/mol |

| CAS Number | 69781-45-9 |

| Antimicrobial Activity (MIC) | Varies by strain (mg/mL) |

| Anticancer IC50 | Low micromolar range |

Q & A

Q. What frameworks reconcile conflicting data on its metabolic pathways across species?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.